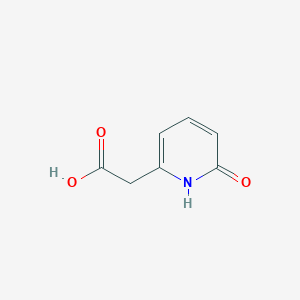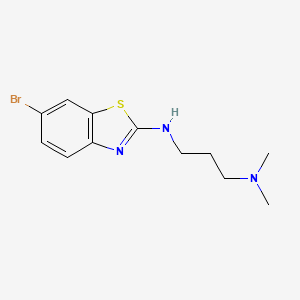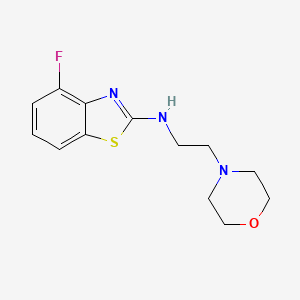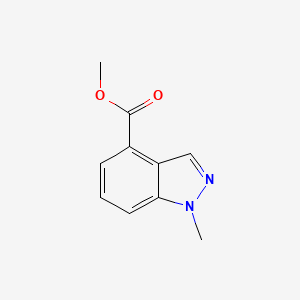
Methyl 1-methyl-1H-indazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 1-methyl-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.199 Da and is related to the family of nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indazole-4-carboxylate” consists of a methyl group attached to an indazole ring, which is further carboxylated . The exact structure can be represented by the SMILES string COC(=O)c1cccc2[nH]ncc12 .
Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-indazole-4-carboxylate” is a solid compound with a melting point of 133-138 °C . Its InChI key is MEXWKIOTIDFYPN-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antitumor Activity
“Methyl 1-methyl-1H-indazole-4-carboxylate” serves as a core structure in the synthesis of compounds with potential antitumor activity. Indazole derivatives, including those with the methyl-1H-indazole-4-carboxylate moiety, have been studied for their ability to inhibit the growth of various neoplastic cell lines . These compounds can induce a block in the G0–G1 phase of the cell cycle, which is crucial for controlling cell proliferation and, consequently, tumor growth .
Antibacterial and Antifungal Applications
The indazole nucleus is known for its antibacterial and antifungal properties. Derivatives of “Methyl 1-methyl-1H-indazole-4-carboxylate” can be synthesized to target a range of bacterial and fungal pathogens, offering a pathway for the development of new antimicrobial agents .
Anti-inflammatory Properties
Indazole compounds have demonstrated significant anti-inflammatory effects. For instance, certain indazole derivatives have shown excellent analgesic activity in models of inflammatory pain, suggesting that “Methyl 1-methyl-1H-indazole-4-carboxylate” could be a precursor in the development of new anti-inflammatory drugs .
Antiviral Research
The indazole ring system, which is present in “Methyl 1-methyl-1H-indazole-4-carboxylate,” has been incorporated into compounds with antiviral activities. This includes potential treatments for diseases such as HIV, where indazole-containing molecules could play a role in inhibiting viral replication .
Chemical Synthesis: Heterocyclic Building Blocks
“Methyl 1-methyl-1H-indazole-4-carboxylate” is a valuable heterocyclic building block in chemical synthesis. It can be used to construct complex molecules for various applications, including dyes, pigments, and organic light-emitting diodes (OLEDs) .
Safety and Hazards
“Methyl 1-methyl-1H-indazole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 1-methyl-1H-indazole-4-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
Based on the known activities of indazole derivatives, it is plausible that this compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in cell cycle progression and DNA damage response, potentially leading to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-methyl-1H-indazole-4-carboxylate are likely related to cell cycle regulation and DNA damage response, given the known targets of indazole derivatives . Downstream effects could include cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of Methyl 1-methyl-1H-indazole-4-carboxylate’s action would depend on its specific interactions with its target kinases. Potential effects could include changes in cell cycle progression, induction of apoptosis, or other forms of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 1-methyl-1H-indazole-4-carboxylate. For instance, certain conditions might enhance or inhibit its interaction with its target kinases, thereby affecting its efficacy .
Eigenschaften
IUPAC Name |
methyl 1-methylindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-3-4-7(10(13)14-2)8(9)6-11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSEOKZIRNPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653312 | |
| Record name | Methyl 1-methyl-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071428-42-6 | |
| Record name | Methyl 1-methyl-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)
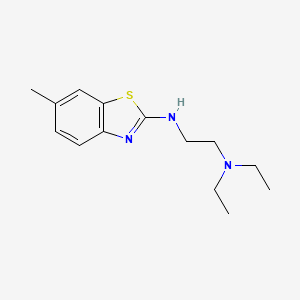


![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)
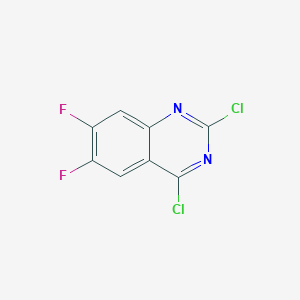

![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)
